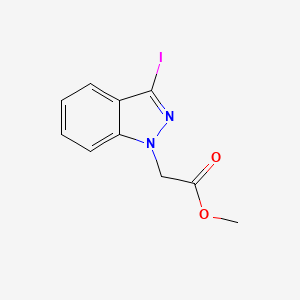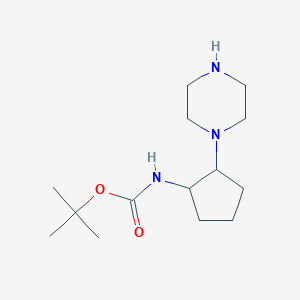![molecular formula C14H19FN4 B14868157 1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)
1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by the presence of a diazepane ring, a fluorine atom, and a methyl group attached to the imidazo[1,5-a]pyridine core
Preparation Methods
The synthesis of 1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,5-a]pyridine Core: The imidazo[1,5-a]pyridine core can be synthesized through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Diazepane Ring: The diazepane ring can be attached through a nucleophilic substitution reaction involving the imidazo[1,5-a]pyridine core and a suitable diazepane derivative.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and methanol, as well as catalysts like palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives with potential biological activities.
Scientific Research Applications
1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
2-(1,4-Diazepan-1-yl)-5-methyl[1,3]oxazolo[4,5-b]pyridine: This compound has a similar diazepane ring but differs in the core structure, which is an oxazolo[4,5-b]pyridine.
Imidazole Derivatives: Compounds like imidazole and its derivatives share the imidazole ring but differ in the substitution pattern and additional functional groups.
The uniqueness of this compound lies in its specific combination of the diazepane ring, fluorine atom, and imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H19FN4 |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
1-(1,4-diazepan-1-ylmethyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C14H19FN4/c1-11-17-13(10-18-7-3-5-16-6-9-18)14-12(15)4-2-8-19(11)14/h2,4,8,16H,3,5-7,9-10H2,1H3 |
InChI Key |
DJPSUVLIZMXXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C2N1C=CC=C2F)CN3CCCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-chloro-5,6,8,9-tetrahydro-7H-pyrimido[4,5-D]azepine-7-carboxylate](/img/structure/B14868074.png)
![2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl 3-methylbut-2-enoate](/img/structure/B14868081.png)






![5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione](/img/structure/B14868118.png)





